molecular formula C18H17F2N3O2 B1192104 AGPS-IN-2i

AGPS-IN-2i

Cat. No. B1192104
M. Wt: 345.3498
InChI Key: VDLFVZUKOKPJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGPS-IN-2i is a novel inhibitor of alkylglyceronephosphate synthase (agps), specifically impairing epithelial to mesenchymal transition (emt) by modulating e-cadherin, snail and mmp2 expression levels

Scientific Research Applications

Inhibition of Cancer Cell Proliferation and Motility

AGPS-IN-2i, a potent inhibitor of alkylglyceronephosphate synthase (AGPS), has shown significant impact in cancer research. AGPS plays a crucial role in aggressive tumors by controlling cellular ether phospholipid utilization and metabolism, thus promoting cancer cell proliferation and motility. Studies on this compound revealed its effectiveness in reducing ether lipid levels and cell migration rate in 231MFP cancer cells. Additionally, it specifically impaired epithelial to mesenchymal transition (EMT) in PC-3 and MDA-MB-231 cancer cells by modulating E-cadherin, Snail, and MMP2 expression levels. This compound also showed cancer specificity, as it significantly affected cancer cell proliferation, especially in cells expressing higher AGPS levels, while having negligible effects on non-tumorigenic cell lines (Stazi et al., 2019).

properties

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3498

IUPAC Name

3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide

InChI

InChI=1S/C18H17F2N3O2/c1-10(17-12(19)3-2-4-13(17)20)7-16(24)21-9-11-5-6-14-15(8-11)23-18(25)22-14/h2-6,8,10H,7,9H2,1H3,(H,21,24)(H2,22,23,25)

InChI Key

VDLFVZUKOKPJRH-UHFFFAOYSA-N

SMILES

CC(C1=C(F)C=CC=C1F)CC(NCC2=CC=C(C(N3)=C2)NC3=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AGPS-IN-2i;  AGPS IN 2i;  AGPSIN2i;  AGPS inhibitor 2i

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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